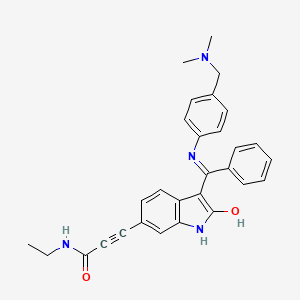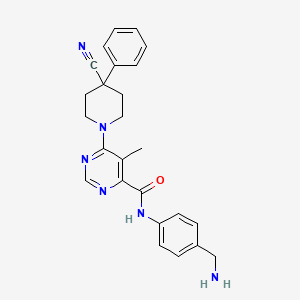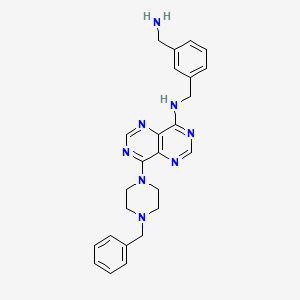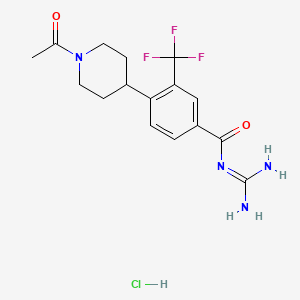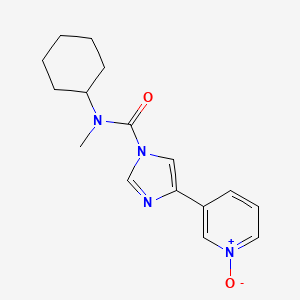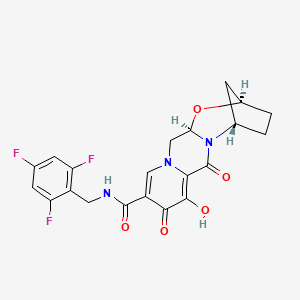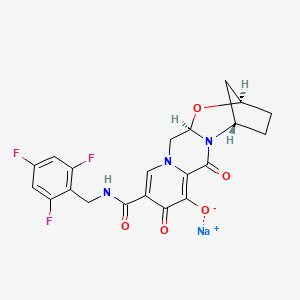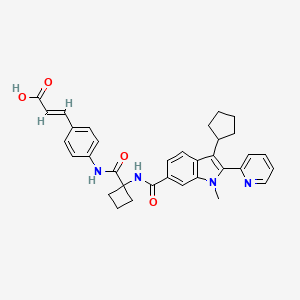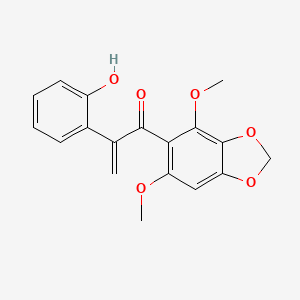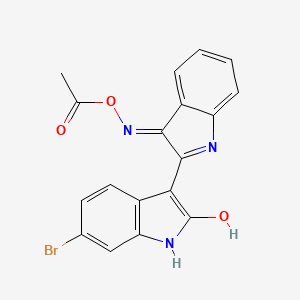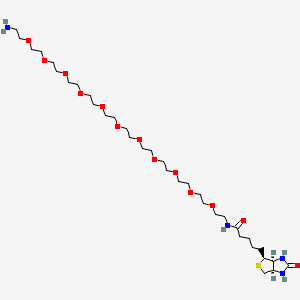
Bis-PEG5-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG5-NHS ester, also known as Bis-N-succinimidyl-(pentaethylene glycol) ester, is a compound widely used in bioconjugation and crosslinking applications. It is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups at both ends of a polyethylene glycol (PEG) spacer. This compound is known for its ability to form stable amide bonds with primary amines, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Bis-PEG5-NHS ester, also known as Bis(NHS)PEG5, is a bis-succinimide ester-activated PEG compound . Its primary targets are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, particularly in proteins where they are found in the side chains of lysine residues and the N-terminus of polypeptides .
Mode of Action
this compound interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups located at both ends of the PEG5 spacer . These NHS ester groups react specifically and efficiently with the primary amines at a pH range of 7-9, forming stable amide bonds . This reaction results in the crosslinking of proteins or peptides by flexible PEG spacer arms .
Pharmacokinetics
It’s worth noting that the hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could influence its absorption and distribution in biological systems.
Result of Action
The primary result of this compound’s action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins or peptides . This can result in changes to the structure and function of these proteins, potentially influencing cellular processes and functions.
Action Environment
The action of this compound is influenced by environmental factors such as pH and moisture. The NHS ester groups in this compound react with primary amines at a pH range of 7-9 . Additionally, this compound is sensitive to moisture , and thus, its storage and handling require conditions that minimize exposure to moisture .
Biochemical Analysis
Biochemical Properties
Bis-PEG5-NHS ester plays a significant role in biochemical reactions. It is used to link two biomolecules or groups on surfaces, forming stable covalent bonds . The compound interacts with enzymes, proteins, and other biomolecules, specifically with primary amines (—NH2) at pH 7-9, forming stable amide bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms stable amide bonds with primary amines (—NH2) at pH 7-9 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG5-NHS ester typically involves the reaction of pentaethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG5-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with amine groups to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9, which is optimal for NHS ester reactivity .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.
Conditions: The reaction is usually performed in aqueous buffers, such as phosphate-buffered saline (PBS), at room temperature. .
Major Products
The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates are stable and can be used in various downstream applications, such as protein labeling, drug delivery, and biomolecule immobilization .
Scientific Research Applications
Bis-PEG5-NHS ester finds extensive use in scientific research due to its versatility and reactivity. Some of its key applications include:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in protein-protein interaction studies, enzyme immobilization, and the creation of bioconjugates.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery and in tissue engineering for scaffold modification.
Industry: Applied in the production of biosensors, diagnostic assays, and surface modification of biomaterials .
Comparison with Similar Compounds
Bis-PEG5-NHS ester is unique due to its specific PEG spacer length and dual NHS ester functionality. Similar compounds include:
Bis-PEG3-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Bis-PEG11-NHS ester: Features a longer PEG spacer, providing greater flexibility and distance between conjugated molecules.
BS (PEG)5: Another bis-succinimide ester-activated PEG compound used for similar crosslinking applications
Each of these compounds has distinct properties that make them suitable for specific applications, but this compound is often preferred for its balanced spacer length and reactivity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYUGLBWKRXQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-03-1 |
Source


|
| Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
